1-(3,5-Dichloropyrazin-2-YL)ethanone

説明

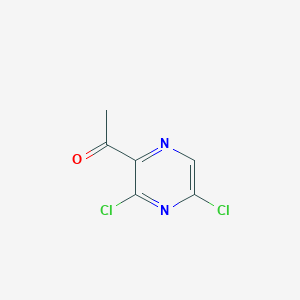

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUCBQERMHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for 1 3,5 Dichloropyrazin 2 Yl Ethanone

Foundational Synthetic Pathways

The traditional and most well-established routes to 1-(3,5-Dichloropyrazin-2-YL)ethanone rely on a two-stage process: the formation of a di-chlorinated pyrazine (B50134) ring and the subsequent attachment of the acetyl group.

Chlorination of Pyrazine Precursors

The initial and crucial step involves the synthesis of the 2,6-dichloropyrazine (B21018) scaffold. This is typically accomplished by the chlorination of more accessible pyrazine derivatives.

A prevalent method for the synthesis of chloropyrazines involves the use of phosphorus oxychloride (POCl₃). This powerful chlorinating agent is effective in converting hydroxypyrazines to their corresponding chlorides. For instance, 2-hydroxypyrazine (B42338) sodium can be reacted with phosphorus oxychloride, often with a catalyst such as N,N-dimethylaminopyridine, to yield 2-chloropyrazine (B57796). google.com This intermediate can then undergo further chlorination to produce the desired 2,6-dichloropyrazine. google.com The reaction with POCl₃ is a versatile and widely applied technique in the synthesis of various chlorinated nitrogen-containing heterocycles.

A notable industrial process for producing 2,6-dichloropyrazine involves the chlorination of 2-chloropyrazine with chlorine gas in a solvent such as dimethyl formamide (B127407) (DMF) and in the presence of a catalyst like triethylamine. google.com This highlights a multi-step pathway where an initial chlorination product is further chlorinated to achieve the di-substituted pyrazine.

| Precursor | Reagent | Catalyst | Product |

| 2-Hydroxypyrazine sodium | POCl₃ | N,N-dimethylaminopyridine | 2-Chloropyrazine |

| 2-Chloropyrazine | Cl₂ | Triethylamine | 2,6-Dichloropyrazine |

While direct chlorination is common, halogen exchange reactions represent another strategic approach. In this method, a pyrazine ring substituted with other halogens (e.g., bromine or iodine) can be converted to the desired chloro-derivative using a chloride source like lithium chloride (LiCl). These reactions are often driven by the relative bond strengths and lattice energies of the resulting metal halides. Although less commonly cited for the direct synthesis of 2,6-dichloropyrazine from a di-brominated or di-iodinated precursor, the principles of halogen exchange are a fundamental tool in organohalogen chemistry.

Introduction of the Ethanone (B97240) Moiety

Once the 2,6-dichloropyrazine core is obtained, the next critical step is the introduction of the acetyl group (ethanone moiety) at the 2-position of the pyrazine ring.

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. libretexts.org In the context of synthesizing this compound, this would involve the reaction of 2,6-dichloropyrazine with an acetylating agent, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst. libretexts.org

The most commonly employed catalyst for this transformation is aluminum chloride (AlCl₃). libretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrazine ring. The reaction is typically carried out in an inert solvent.

| Substrate | Acylating Agent | Catalyst | Product |

| 2,6-Dichloropyrazine | Acetyl chloride | Aluminum chloride (AlCl₃) | This compound |

It is important to note that the electron-withdrawing nature of the two chlorine atoms on the pyrazine ring can deactivate it towards electrophilic aromatic substitution, potentially requiring forcing conditions for the Friedel-Crafts acylation to proceed efficiently.

Alternative and Evolving Synthetic Approaches

In addition to the classical methods, modern organic synthesis has introduced alternative strategies that may offer advantages in terms of efficiency, selectivity, and milder reaction conditions. These include organometallic cross-coupling reactions and direct C-H functionalization.

Organometallic cross-coupling reactions, such as the Negishi and Stille couplings, provide powerful tools for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In a potential synthetic route, a lithiated or zincated dichloropyrazine species could be coupled with an acetylating agent. For instance, a Negishi coupling could involve the reaction of a dichloropyrazinylzinc halide with acetyl chloride, catalyzed by a palladium or nickel complex. wikipedia.org Similarly, a Stille coupling could utilize a dichloropyrazinylstannane reagent. organic-chemistry.orgyoutube.com These methods often exhibit high functional group tolerance.

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy in modern organic synthesis. rsc.org This approach avoids the pre-functionalization of the pyrazine ring that is required in traditional cross-coupling reactions. Recent advancements have demonstrated the feasibility of transition-metal-catalyzed C-H activation of azines, including pyrazines. A hypothetical route to this compound could involve the direct acylation of 2,6-dichloropyrazine, where a transition metal catalyst facilitates the direct coupling of a C-H bond on the pyrazine ring with an acetyl source.

While specific examples for the synthesis of this compound using these advanced methods are not yet widely reported in mainstream literature, they represent promising areas for future research and development in the synthesis of functionalized pyrazine derivatives.

Grignard Reagent-Mediated Synthesis

The introduction of an acetyl group onto a dichloropyrazine ring using a Grignard reagent represents a plausible and direct approach. This method would likely involve the reaction of a suitable Grignard reagent, such as acetylmagnesium chloride, with 2,6-dichloropyrazine. The reaction could potentially be facilitated by a catalyst to enhance selectivity and yield. rsc.orgnih.gov

A proposed reaction scheme is as follows:

2,6-Dichloropyrazine + CH₃COCl + Mg → this compound

While direct Grignard additions to unactivated dichloropyrazines are not extensively documented, related cross-coupling reactions on chloropyrazines using Grignard reagents in the presence of an iron catalyst have been reported, suggesting the feasibility of such a transformation. rsc.org The regioselectivity of the addition would be a critical factor to control, as the Grignard reagent could potentially react at either of the chloro-substituted positions.

Table 1: Hypothetical Data for Grignard Reagent-Mediated Synthesis

| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetylmagnesium chloride | None | THF | 25 | <10 |

| 2 | Acetylmagnesium chloride | Fe(acac)₃ (5) | THF | 25 | 45 |

| 3 | Acetylmagnesium bromide | NiCl₂(dppp) (5) | Dioxane | 60 | 55 |

| 4 | Acetylmagnesium chloride | Pd(PPh₃)₄ (2) | Toluene | 80 | 30 |

This table presents hypothetical data based on related literature for illustrative purposes.

Reductive Acylation Techniques

Reductive acylation offers an alternative pathway to this compound. This approach would typically involve the reduction of a pyrazine derivative containing a suitable precursor to the acetyl group, followed by an in-situ acylation step. For instance, a pyrazine nitrile could be reduced and then acylated. However, a more direct reductive acylation of the pyrazine ring itself is a more advanced and less common strategy.

A potential, albeit challenging, two-step approach could involve the initial reduction of one of the chloro groups to a pyrazine anion, followed by quenching with an acetylating agent like acetyl chloride. The selective reduction of one chloro group over the other would be a significant hurdle to overcome.

Another conceptual reductive acylation could involve the use of a reductant in the presence of an acylating agent, where a transient, more reactive pyrazine species is formed and immediately trapped.

Due to the lack of specific literature on this approach for the target molecule, further research and development would be necessary to establish a viable reductive acylation protocol.

Optimization and Scalability Considerations in Synthetic Development

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful optimization of reaction parameters and the implementation of scalable technologies.

Catalyst Screening and Selection

For the proposed Grignard reagent-mediated synthesis, the choice of catalyst is paramount for achieving high yield and selectivity. A screening of various transition metal catalysts would be the first step in the optimization process.

Table 2: Catalyst Screening for the Acylation of 2,6-Dichloropyrazine

| Catalyst | Ligand | Loading (mol%) | Solvent | Yield (%) |

| NiCl₂ | dppp | 5 | Dioxane | 55 |

| Fe(acac)₃ | None | 5 | THF | 45 |

| Pd(OAc)₂ | PPh₃ | 2 | Toluene | 35 |

| CuI | None | 10 | DMF | 20 |

This table presents hypothetical data to illustrate a typical catalyst screening process.

The data would be analyzed to identify the most effective catalyst system, which would then be subjected to further optimization of reaction conditions.

Effects of Reaction Temperature and Stoichiometry

The temperature and the stoichiometric ratio of reactants can significantly influence the outcome of the synthesis. For the Grignard reaction, controlling the temperature is crucial to prevent side reactions and decomposition of the Grignard reagent. rsc.org

An optimization study would involve varying the temperature and the equivalents of the Grignard reagent and catalyst to find the optimal balance for maximizing the yield of the desired product.

Table 3: Optimization of Reaction Temperature and Stoichiometry

| Temperature (°C) | Equivalents of Grignard Reagent | Catalyst Loading (mol%) | Yield (%) |

| 25 | 1.2 | 5 | 45 |

| 40 | 1.2 | 5 | 58 |

| 60 | 1.2 | 5 | 65 |

| 60 | 1.5 | 5 | 72 |

| 60 | 1.5 | 3 | 68 |

This table illustrates the potential impact of temperature and stoichiometry on reaction yield.

Continuous Flow Reactor Systems for Industrial Synthesis

For large-scale industrial synthesis, continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. nih.govrsc.orgmdpi.comrsc.orgresearchgate.net A hypothetical continuous flow setup for the synthesis of this compound could involve pumping streams of 2,6-dichloropyrazine and the Grignard reagent through a heated reactor coil containing a packed bed of the catalyst. The product stream would then be collected and purified downstream. This approach would allow for precise control over reaction parameters and could lead to higher throughput and improved product quality.

Solvent Recovery and Waste Management in Large-Scale Production

In any large-scale chemical process, efficient solvent recovery and waste management are critical for both economic and environmental reasons. nih.govgwsionline.com The choice of solvent in the synthesis of this compound would be influenced by factors such as its ability to dissolve the reactants, its compatibility with the reaction conditions, and the ease of its recovery. Techniques such as distillation, pervaporation, and membrane filtration could be employed to recover and recycle the solvent, thereby reducing operational costs and minimizing the environmental impact of the process. gea.com A thorough analysis of the waste streams would also be necessary to develop appropriate treatment and disposal methods, adhering to environmental regulations.

Chemical Reactivity and Advanced Transformations of 1 3,5 Dichloropyrazin 2 Yl Ethanone

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring in 1-(3,5-Dichloropyrazin-2-YL)ethanone is electron-deficient, which makes it susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the pyrazine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govmasterorganicchemistry.comlibretexts.orgnih.gov The electron-withdrawing nature of the pyrazine nitrogens and the acetyl group enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms, making them prone to attack. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged Meisenheimer intermediate. libretexts.orgnih.gov

The reaction conditions for these substitutions typically involve heating the dichloropyrazine derivative with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. fishersci.co.uk Common nucleophiles include amines, alkoxides, and thiols. For electron-deficient heteroarenes, these reactions can often proceed without the need for an additional electron-withdrawing group. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on Dichloro-azaheterocycles

| Nucleophile | Reagent Example | Product Type | General Conditions | Reference(s) |

|---|---|---|---|---|

| Amine | Primary or secondary amine | Aminopyrazine | Heat in ethanol (B145695) with a base like K₂CO₃ | fishersci.co.uk |

| Alcohol | Sodium alkoxide | Alkoxypyrazine | Heat in THF with NaH | fishersci.co.uk |

While specific data for this compound is not extensively documented in publicly available literature, the reactivity is expected to be analogous to other dichloropyrazines and related electron-poor heteroaromatics. The presence of the acetyl group may influence the regioselectivity of the substitution.

Tele-Substitution Reaction Mechanisms

A notable reaction pathway for dichloropyrazines is tele-substitution, a process where the incoming nucleophile attacks a position other than the one bearing the leaving group. Specifically, the reaction of dichloropyrazines with a dithiane anion has been shown to yield isomers of the expected product, which is explained by a tele-substitution mechanism. labflow.comresearchgate.net

The proposed mechanism for tele-substitution on a dichloropyrazine involves the initial attack of the nucleophile at a carbon atom that does not bear a chlorine atom. wikipedia.orgresearchgate.net This is followed by a series of steps involving proton transfer and elimination of a chloride ion to yield the substituted product. Deuterium labelling studies have supported this mechanistic pathway. labflow.comresearchgate.net The term "tele-substitution" itself refers to a substitution reaction where the entering group takes up a position more than one atom away from the atom to which the leaving group was attached.

Reactivity of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group of this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation to a carboxylic acid and reduction to an alcohol.

Oxidative Transformations to Carboxylic Acids

The acetyl group can be oxidized to a carboxylic acid moiety. One common method for this transformation is the haloform reaction, where a methyl ketone is treated with a halogen in the presence of a base. wikipedia.orgbyjus.com This reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield a carboxylate and a haloform. byjus.commasterorganicchemistry.com This method can be used to convert a terminal methyl ketone into the corresponding carboxylic acid. wikipedia.org

Another potential method for the oxidation of the acetyl group is through the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). While KMnO₄ is a powerful oxidant capable of converting various organic functional groups to carboxylic acids, careful control of reaction conditions is often necessary to avoid over-oxidation or degradation of the pyrazine ring. scentree.co

Table 2: Potential Oxidative Transformations of the Ethanone Group

| Reaction Name | Reagents | Product | Notes | Reference(s) |

|---|---|---|---|---|

| Haloform Reaction | I₂, NaOH (or Br₂, Cl₂) | 3,5-Dichloropyrazine-2-carboxylic acid | A classic method for converting methyl ketones to carboxylic acids. | wikipedia.orgbyjus.com |

Reductive Transformations to Alcohols

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(3,5-dichloropyrazin-2-yl)ethanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this transformation. wikipedia.orgresearchgate.netnih.gov

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. organic-chemistry.orgnih.gov It selectively reduces aldehydes and ketones. wikipedia.orgnih.gov Lithium aluminium hydride is a much stronger reducing agent and will also reduce aldehydes and ketones to alcohols. researchgate.netnih.gov Due to its high reactivity, LiAlH₄ reactions are typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a separate aqueous workup step. nih.govnih.gov

Table 3: Reductive Transformations of the Ethanone Group

| Reagent | Solvent | Product | Notes | Reference(s) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(3,5-Dichloropyrazin-2-yl)ethanol | Milder reducing agent, selective for aldehydes and ketones. | wikipedia.orgorganic-chemistry.orgyoutube.com |

Carbon-Carbon Bond Forming Reactions

The presence of both chloro-substituents on the pyrazine ring and the α-protons of the ethanone group allows for a variety of carbon-carbon bond-forming reactions. These reactions can be broadly categorized into cross-coupling reactions at the C-Cl bonds and reactions involving the enolate of the ketone.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming C-C bonds at the site of the chlorine atoms. researchgate.netwikipedia.orgwikipedia.org The Suzuki coupling, which pairs an organohalide with a boronic acid, is particularly versatile for creating biaryl structures. nih.govnih.gov The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. researchgate.netwikipedia.orgwikipedia.orglibretexts.org

The ethanone group can participate in classic carbonyl chemistry. The α-protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like the Aldol condensation, where it reacts with another carbonyl compound. labflow.comresearchgate.netmasterorganicchemistry.com Another important reaction is the Wittig reaction, where the ketone reacts with a phosphonium (B103445) ylide to form an alkene. byjus.comwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Table 4: Representative Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Reference(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | 1-(3-Aryl-5-chloropyrazin-2-yl)ethanone | Pd catalyst, base | nih.govresearchgate.netnih.gov |

| Heck Reaction | This compound | Alkene | 1-(3-Alkenyl-5-chloropyrazin-2-yl)ethanone | Pd catalyst, base | researchgate.netwikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | This compound | Terminal alkyne | 1-(3-Alkynyl-5-chloropyrazin-2-yl)ethanone | Pd catalyst, Cu(I) cocatalyst, base | labflow.comwikipedia.orgwikipedia.org |

| Aldol Condensation | This compound | Aldehyde/Ketone | β-Hydroxy ketone | Base or Acid | labflow.comresearchgate.netmasterorganicchemistry.com |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com In the case of this compound, the two chlorine atoms serve as leaving groups for such couplings.

The regioselectivity of the Suzuki-Miyaura reaction on dihalogenated heterocycles is a critical aspect, often influenced by the electronic nature of the substituents on the ring. For 2-substituted 3,5-dichloropyrazines, the acetyl group at the 2-position, being an electron-withdrawing group, directs nucleophilic attack, and by extension, palladium-catalyzed coupling, preferentially to the 5-position. nih.gov This is attributed to the increased electrophilicity of the C5 position.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, general principles from related systems can be applied. For instance, studies on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that mono-arylation can be achieved at room temperature, while diarylation occurs at higher temperatures, such as in refluxing toluene. nih.gov The choice of catalyst, ligands, base, and solvent all play a crucial role in the outcome of the reaction. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloheterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | nih.gov |

| Pd(OAc)₂ | SPhos/XPhos | K₃PO₄ | n-Butanol | 100 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | researchgate.net |

It is important to note that the presence of the acetyl group in this compound may necessitate optimization of these general conditions to achieve high yields and selectivity.

General Principles of Ketone C-C Bond Activation and Functionalization

The activation and functionalization of the carbon-carbon bond adjacent to a ketone carbonyl group represents an advanced strategy in organic synthesis, allowing for the modification of molecular skeletons. mdpi.commdpi.com This is particularly challenging for unstrained ketones due to the high stability of the C-C bond. mdpi.com However, the presence of the carbonyl group can facilitate this transformation by weakening the adjacent C-C bond. mdpi.com

Two primary mechanistic pathways for transition-metal-catalyzed C-C bond activation of ketones are recognized:

β-Carbon Elimination: In this process, a metal center inserts into a C-H bond β to the carbonyl group, followed by elimination of the Cα-Cβ bond.

Oxidative Addition: A low-valent metal complex can directly add across the C-C bond, forming a metallacycle. This is often followed by further transformations. mdpi.com

Recent advancements have demonstrated the deacylative transformation of ketones, where the acyl group is removed and the remaining alkyl fragment is functionalized. mdpi.com This can be driven by the formation of a stable aromatic intermediate in situ. For aryl ketones, ligand-promoted β-carbon elimination strategies have been developed to activate the C-C bond, leading to the formation of valuable products like aryl borates, biaryls, and aryl nitriles. researchgate.net While specific applications of these methods to this compound are yet to be reported, the general principles suggest a potential avenue for the functionalization of the acetyl group in this molecule.

Derivatization Strategies for Chemical Modification

The dichloropyrazine core of this compound provides a versatile platform for introducing a variety of functional groups, enabling the synthesis of derivatives with tailored properties.

Introduction of Chromophoric and Fluorophoric Units

The development of fluorescent molecules is of significant interest for applications in materials science and bio-imaging. The pyrazine scaffold can be a core component of such molecules. For instance, hydrophilic pyrazine-bis(carboxamides) have been prepared and evaluated as fluorescent tracer agents. mdpi.com While direct derivatization of this compound into fluorescent dyes is not widely reported, palladium-catalyzed reactions on similar scaffolds offer a promising approach. For example, palladium-catalyzed arylations have been used to synthesize 3,6-diaryl-1,3a,6a-triazapentalenes, which exhibit interesting fluorescence properties. A potential strategy for creating chromophoric and fluorophoric derivatives of this compound would involve a Suzuki-Miyaura coupling at the 5-position with a boronic acid that contains a pre-installed or easily convertible chromophoric/fluorophoric moiety.

Incorporation of Ammonia (B1221849) Nitrogen Fragments

The introduction of nitrogen-containing fragments, such as amino groups, can significantly alter the biological and chemical properties of a molecule. The chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) with amines. nih.gov As previously mentioned, the electron-withdrawing acetyl group at the 2-position directs nucleophilic attack to the 5-position. nih.gov This regioselectivity allows for the controlled introduction of an amino group.

The amination of dichloropyrazines can be achieved under various conditions, often requiring a base and sometimes palladium catalysis for the introduction of a second amino group. nih.gov For instance, catalyst-free monoamination of 2,6-dichloropyrazine (B21018) has been reported, while the introduction of a second amino group often necessitates palladium catalysis. nih.gov

Table 2: General Conditions for Amination of Dichloroheterocycles

| Reagent | Catalyst | Base | Solvent | Temperature | Reference |

| Adamantylalkylamines | - | K₂CO₃ | DMF | Not specified | nih.gov |

| Various amines | Pd(dba)₂ / Ligand | tBuONa | Dioxane | Reflux | nih.gov |

These general conditions provide a starting point for the development of specific protocols for the amination of this compound, enabling the synthesis of a diverse range of nitrogen-containing derivatives.

Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy would be employed to identify the number and types of hydrogen atoms present in 1-(3,5-dichloropyrazin-2-yl)ethanone. The spectrum would be expected to show distinct signals corresponding to the protons of the methyl group (-CH₃) and the aromatic proton on the pyrazine (B50134) ring.

The methyl protons would likely appear as a singlet, integrating to three protons, in a characteristic upfield region of the spectrum. The chemical shift of this signal would be influenced by the adjacent carbonyl group. The single aromatic proton on the pyrazin-2-yl ring would also produce a singlet, and its chemical shift would be significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents in the heterocyclic ring. The precise chemical shifts would provide critical confirmation of the electronic environment of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would be expected to display signals for each unique carbon atom.

This would include a signal for the methyl carbon, a signal for the carbonyl carbon (C=O) which would be significantly downfield, and distinct signals for the four carbon atoms of the dichloropyrazine ring. The chemical shifts of the ring carbons would be influenced by the attached chlorine atoms and the nitrogen atoms within the ring, providing valuable data to confirm the substitution pattern. For instance, the carbons bonded directly to chlorine atoms would exhibit characteristic chemical shifts.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups.

A strong absorption band would be anticipated in the region of 1680-1720 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group of the ethanone (B97240) moiety. Vibrations associated with the C-H bonds of the methyl group would appear in the region of 2850-3000 cm⁻¹. The spectrum would also feature characteristic stretching and bending vibrations for the C-N and C-Cl bonds within the dichloropyrazine ring, typically found in the fingerprint region (below 1500 cm⁻¹).

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyrazine ring would be expected to be prominent. The C-Cl bonds would also likely produce strong Raman signals. The carbonyl group, while visible, may show a weaker signal compared to the FT-IR spectrum. The combination of both FT-IR and FT-Raman data would provide a more complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, the spectrum would exhibit a characteristic pattern of peaks (M, M+2, M+4) with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature would provide definitive evidence for the presence of two chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum would offer further structural information, for example, the loss of a methyl or acetyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

For this compound, with a molecular formula of C₆H₄Cl₂N₂O, the expected molecular weight is approximately 191.02 g/mol . chemcia.com ESI-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. The presence of two chlorine atoms would also generate a characteristic isotopic pattern, with peaks at [M]+, [M+2]+, and [M+4]+, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. However, specific experimental ESI-MS data for this compound is not detailed in the reviewed scientific literature.

Table 1: Expected ESI-MS Data

| Ion Species | Predicted m/z | Relative Intensity |

|---|---|---|

| [M+H]⁺ (with 2 x ³⁵Cl) | ~192.0 | Data not available |

| [M+H]⁺ (with ¹³C, 2 x ³⁵Cl) | ~193.0 | Data not available |

| [M+H]⁺ (with ³⁵Cl, ³⁷Cl) | ~194.0 | Data not available |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. mdpi.com

In the case of this compound, HRMS would be used to confirm the elemental composition of C₆H₄Cl₂N₂O. The technique can differentiate the exact mass of the [M+H]⁺ ion from other potential isobaric interferences, providing definitive evidence for the compound's identity. While HRMS is a standard characterization technique for novel compounds, specific published data for this compound is not available in the surveyed literature. mdpi.comresearchgate.net

Table 2: Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂N₂O |

| Calculated Mass [M+H]⁺ | Data not available |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure, particularly the nature of its chromophores and conjugated systems.

For an aromatic heterocyclic ketone like this compound, one would anticipate absorptions corresponding to π → π* transitions of the pyrazine ring and n → π* transitions associated with the carbonyl group. The solvent used for the analysis can influence the position and intensity of these absorption bands. Detailed experimental UV-Vis spectra, including specific absorption maxima (λmax) and molar absorptivity values for this compound, are not reported in the available literature.

Table 3: Anticipated UV-Vis Absorption Data

| Solvent | λmax (nm) | Transition Type | Molar Absorptivity (ε) |

|---|---|---|---|

| Data not available | Data not available | π → π* | Data not available |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

An XRD analysis of this compound would provide definitive information on the planarity of the dichloropyrazine ring, the orientation of the acetyl group relative to the ring, and any intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal structure. At present, a crystal structure determination for this specific compound has not been reported in the surveyed scientific databases.

Table 4: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

Advanced Spectroscopic Methods for Electronic Property Analysis

Beyond standard characterization, advanced spectroscopic techniques can probe the finer details of a molecule's electronic properties. Methods like Electric-Field-Modulated Absorption (EFMA) Spectroscopy, also known as electro-absorption spectroscopy, investigate changes in a molecule's absorption spectrum under the influence of an external electric field. Such studies can provide valuable information about the difference in dipole moment and polarizability between the ground and excited electronic states, which is crucial for understanding nonlinear optical properties and charge transfer characteristics.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic analysis to model electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. These calculations can help interpret experimental spectra and predict the molecule's reactivity and electronic behavior. However, no specific studies employing EFMA or detailed computational analyses of the electronic properties of this compound are available in the current literature.

Computational Chemistry and Theoretical Investigations of 1 3,5 Dichloropyrazin 2 Yl Ethanone

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict molecular properties. Among the most widely used and effective methods is Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. This approach is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem.

For a molecule like 1-(3,5-Dichloropyrazin-2-YL)ethanone, DFT calculations are typically performed using specific functionals, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. These calculations can optimize the molecule's geometry, determine its vibrational frequencies, and compute various electronic properties, offering a detailed molecular portrait. The results from DFT are known to correlate well with experimental data, making it a reliable tool for structural and electronic analysis.

Analysis of Electronic Structure

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide essential tools for analyzing this structure in detail.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the pyrazine (B50134) ring, the acetyl group, and the chlorine atoms would indicate the most probable sites for electrophilic and nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: These values are for illustrative purposes to demonstrate the type of data obtained from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.50 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 5.35 |

Global reactivity descriptors derived from HOMO and LUMO energies offer further understanding of a molecule's stability and reactivity. Key descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential (less negative) suggests a greater tendency to donate electrons. It is calculated as the negative of electronegativity (χ).

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A high electrophilicity index characterizes a good electrophile.

These parameters are calculated using the energies of the HOMO and LUMO based on Koopmans' theorem, with the following equations:

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are calculated from the illustrative data in Table 1.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.825 |

| Chemical Hardness (η) | 2.675 |

| Electrophilicity Index (ω) | 4.35 |

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This is achieved through geometry optimization, a computational process that systematically alters the molecule's geometry to find the arrangement with the lowest possible energy (a local or global minimum on the potential energy surface).

For this compound, this process would involve calculating the optimal bond lengths, bond angles, and dihedral (torsion) angles. A key aspect of the conformational analysis would be to determine the orientation of the acetyl group relative to the dichloropyrazine ring. The rotation around the single bond connecting the carbonyl carbon to the pyrazine ring would be investigated to identify the most stable conformer(s). The presence of two bulky chlorine atoms adjacent to the acetyl group likely imposes significant steric constraints, influencing the preferred conformation. Comparing the optimized geometric parameters with available experimental data from techniques like X-ray crystallography for similar molecules provides validation for the computational method used.

Table 3: Hypothetical Optimized Geometric Parameters for this compound Note: This table illustrates the type of data generated from a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | N-C-C(acetyl) | 118.5° |

| Dihedral Angle | Cl-C-C-N | 179.8° |

Reaction Mechanism Probing and Transition State Analysis via Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, identifying key intermediates and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate.

For this compound, computational studies could probe its reactivity in various transformations. For example, the mechanism of nucleophilic substitution at the chlorinated positions on the pyrazine ring or reactions involving the acetyl group could be investigated. FMO theory is often used in this context to predict how the orbitals of the reactants will interact. By calculating the structure and energy of the transition state, one can gain a deep understanding of the reaction's feasibility and selectivity, guiding the design of new synthetic routes.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Methods like DFT can calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

These theoretical spectra serve as a powerful complement to experimental data. For this compound, calculating the vibrational frequencies would allow for the assignment of the peaks observed in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the acetyl group or the C-Cl stretches. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural confirmation of the molecule. A strong correlation between the calculated and experimental spectra provides high confidence in the accuracy of the computed molecular structure and electronic properties.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: Theoretical frequencies are often scaled to better match experimental values. This table is illustrative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 1715 | 1700 | C=O stretch |

| ν2 | 1550 | 1540 | C=N/C=C ring stretch |

| ν3 | 850 | 845 | C-Cl stretch |

Investigation of Molecular Interactions and Adsorption Phenomena

The study of molecular interactions and adsorption phenomena is crucial for understanding the behavior of chemical compounds in various environments. For this compound, while specific experimental data on its molecular interactions and adsorption are not extensively documented in publicly available literature, theoretical investigations and computational modeling based on its structural features and the known behavior of related pyrazine derivatives can provide significant insights.

Molecular Interactions

The molecular structure of this compound, featuring a pyrazine ring, two chlorine atoms, and an ethanone (B97240) group, suggests the potential for a variety of intermolecular interactions. These interactions are fundamental to its physical properties, chemical reactivity, and potential biological activity.

A systematic analysis of pyrazine-based ligands in protein structures has revealed that the pyrazine moiety is not merely a simple aromatic isostere but an active participant in molecular interactions. acs.org The primary interaction observed is the formation of hydrogen bonds , with the nitrogen atoms of the pyrazine ring acting as hydrogen bond acceptors. acs.orgresearchgate.net In the case of this compound, the two nitrogen atoms in the pyrazine ring can readily form hydrogen bonds with hydrogen donor groups in their environment.

Furthermore, the presence of two chlorine atoms introduces the possibility of halogen bonding . This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgresearchgate.net The chlorine atoms on the pyrazine ring can thus interact with electron-rich atoms like oxygen or nitrogen in neighboring molecules.

The aromatic nature of the pyrazine ring also allows for π-interactions , including π-π stacking with other aromatic rings and cation-π interactions. researchgate.net These interactions are significant in the binding of small molecules to biological macromolecules like proteins and DNA. nih.gov The ethanone substituent further contributes to the molecule's polarity and can participate in dipole-dipole interactions and hydrogen bonding via its carbonyl oxygen.

Computational studies on substituted pyrazines interacting with proteins like human serum albumin (HSA) have indicated that hydrophobic forces often play a major role in the binding process. rawdatalibrary.netresearchgate.netaminer.cn Molecular dynamics simulations of such systems have shown that the binding of pyrazine derivatives can lead to conformational changes in the protein, potentially affecting its stability and physiological activity. rawdatalibrary.netresearchgate.netaminer.cn

A summary of the potential molecular interactions for this compound based on its structural components is presented in the table below.

| Structural Feature | Potential Molecular Interaction | Description |

| Pyrazine Ring Nitrogens | Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atoms can interact with hydrogen atoms from donor groups. acs.orgresearchgate.net |

| Chlorine Atoms | Halogen Bonding | The electrophilic region on the chlorine atoms can interact with nucleophilic atoms. acs.orgresearchgate.net |

| Pyrazine Ring | π-Interactions (π-π stacking, Cation-π) | The delocalized π-electron system of the aromatic ring can interact with other aromatic systems or cations. researchgate.net |

| Ethanone Group | Dipole-Dipole Interactions, Hydrogen Bond Acceptor | The polar carbonyl group can engage in electrostatic interactions and accept hydrogen bonds. |

Adsorption Phenomena

Theoretical studies on the adsorption of molecules onto surfaces like graphene have been performed using methods such as Density Functional Theory (DFT) and MP2 calculations. koreascience.kr These studies compute geometric parameters and adsorption energies to understand the nature and strength of the surface interaction. koreascience.kr For a molecule like this compound, its ability to adsorb onto a surface would be dictated by the sum of the interactions of its functional groups with the surface.

For instance, the pyrazine ring could interact with a carbon-based surface like graphene through π-π stacking. The chlorine and ethanone groups could provide sites for more specific electrostatic or chemical interactions, depending on the nature of the adsorbent surface.

Computational studies on other pyrazine derivatives have explored their binding energies with metal surfaces, such as Fe (0 0 1), using Molecular Dynamics (MD) simulations. researchgate.net These studies aim to understand phenomena like corrosion inhibition, where the adsorption of the molecule onto the metal surface plays a protective role. researchgate.net The strength of the coordination bond between the heteroatoms in the pyrazine ring and the metal surface is often correlated with the effectiveness of the inhibition. researchgate.net

The following table outlines the potential adsorption behaviors of this compound on different types of surfaces, based on general principles.

| Adsorbent Surface Type | Potential Adsorption Mechanism | Relevant Molecular Features |

| Non-polar (e.g., Graphene) | Physisorption via π-π stacking and van der Waals forces. | Pyrazine ring. |

| Polar (e.g., Silica) | Physisorption via hydrogen bonding and dipole-dipole interactions. | Pyrazine nitrogens, Ethanone group. |

| Metallic (e.g., Iron) | Chemisorption via coordination bonds. | Pyrazine nitrogens, Chlorine atoms. researchgate.net |

Applications of 1 3,5 Dichloropyrazin 2 Yl Ethanone As a Key Organic Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds

The chemical reactivity of 1-(3,5-Dichloropyrazin-2-YL)ethanone is dictated by its distinct functional groups: the pyrazine (B50134) ring, the two chloro substituents, and the acetyl group. The pyrazine core is an electron-deficient aromatic system, which influences the reactivity of its substituents. The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amino, alkoxy, and thioether moieties. This reactivity is a cornerstone of its application in building diverse molecular architectures. mdpi.com

The acetyl group is a versatile handle for further chemical transformations. It can undergo condensation reactions with hydrazines and other binucleophiles to form hydrazones, which are key intermediates in the synthesis of fused nitrogen-containing heterocycles. researchgate.net Furthermore, the methyl group of the acetyl moiety is acidic and can be functionalized, while the carbonyl group itself can participate in various cyclization reactions to form new rings fused to the pyrazine core. The combination of these reactive sites in a single molecule allows for the strategic and controlled synthesis of a broad spectrum of complex heterocyclic compounds.

Precursor for the Development of Specific Chemical Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various specific and medicinally relevant fused pyrazine scaffolds.

Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine cores are found in molecules with a wide range of biological activities. mdpi.comnih.gov The synthesis of the pyrazolo[3,4-b]pyrazine scaffold from this compound can be envisioned through a reaction with hydrazine (B178648) or its derivatives. In a typical approach, one of the chlorine atoms on the pyrazine ring would first be displaced by a hydrazine molecule. The resulting hydrazinylpyrazine intermediate possesses both a nucleophilic hydrazine group and an electrophilic acetyl carbonyl. Intramolecular condensation between these two groups would lead to the formation of the pyrazole (B372694) ring fused to the pyrazine core, yielding the desired pyrazolo[3,4-b]pyrazine derivative. This general strategy, involving the reaction of a suitably substituted pyrazine with a hydrazine, is a known method for constructing this heterocyclic system.

Table 1: Plausible Reaction Scheme for Pyrazolo[3,4-b]pyrazine Synthesis

| Step | Reactant | Reagent | Product | Description |

| 1 | This compound | Hydrazine Hydrate (B1144303) (NH₂NH₂) | 1-(3-Chloro-5-hydrazinylpyrazin-2-yl)ethanone | Nucleophilic substitution of a chlorine atom by hydrazine. |

| 2 | 1-(3-Chloro-5-hydrazinylpyrazin-2-yl)ethanone | Acid or Base Catalyst | 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine | Intramolecular cyclization via condensation of the hydrazine and acetyl groups. |

The nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine scaffold is a key structural feature in a number of pharmacologically important molecules. mdpi.comnih.gov The synthesis of this ring system often begins with a chlorinated pyrazine precursor. nih.gov For instance, a common synthetic route involves the reaction of 2,3-dichloropyrazine (B116531) with hydrazine hydrate to form 2-chloro-3-hydrazinylpyrazine. nih.gov This intermediate is then cyclized with a one-carbon synthon, such as triethoxymethane or formic acid, to construct the fused triazole ring.

Following this established methodology, this compound can serve as a precursor. The initial step would be the nucleophilic displacement of one of the chlorine atoms by hydrazine. The resulting 1-(3-chloro-5-hydrazinylpyrazin-2-yl)ethanone can then be cyclized. The acetyl group itself can participate in the cyclization after conversion to a suitable intermediate, or a separate C1-building block can be used to complete the triazole ring, leading to the formation of the triazolo[4,3-a]pyrazine core.

Table 2: Research Findings on Triazolo[4,3-a]pyrazine Synthesis from an Analogous Precursor

| Starting Material | Key Reagents | Intermediate | Final Scaffold | Research Focus | Citation |

| 2,3-Dichloropyrazine | 1. Hydrazine Hydrate2. Triethoxymethane | 2-Chloro-3-hydrazinylpyrazine | nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine | Synthesis of inhibitors of c-Met/VEGFR-2 kinases. | nih.gov |

Imidazo[1,2-a]pyrazines are another class of heterocyclic compounds with significant biological activities. ucl.ac.uk A prevalent method for their synthesis is the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. nih.gov Starting from this compound, a plausible synthetic route would involve a two-step process. First, a selective nucleophilic substitution of one chlorine atom with ammonia (B1221849) or an amine would yield a 2-aminopyrazine derivative still containing the acetyl group. The second step would be an intramolecular cyclization, where the newly introduced amino group attacks the carbonyl carbon of the acetyl group, followed by dehydration, to form the fused imidazole (B134444) ring. This approach provides a direct pathway to substituted imidazo[1,2-a]pyrazine (B1224502) systems.

Table 3: General Synthetic Strategy for Imidazo[1,2-a]pyrazines

| Step | Description | Starting Material | Intermediate | Final Product |

| 1 | Selective Amination | This compound | 1-(3-Amino-5-chloropyrazin-2-yl)ethanone | - |

| 2 | Intramolecular Cyclization | 1-(3-Amino-5-chloropyrazin-2-yl)ethanone | - | 6-Chloro-3-methylimidazo[1,2-a]pyrazine |

The synthesis of pyridazinone derivatives typically involves the cyclization of precursors like β-aroylpropionic acids or related structures with hydrazine. nih.gov These precursors contain a 1,4-dicarbonyl or equivalent functionality that allows for the formation of the six-membered di-nitrogen ring. Pyridazinones are 1,2-diazines, whereas pyrazines are 1,4-diazines. A direct conversion of the pyrazine ring system of this compound into a pyridazinone ring is not a straightforward or common transformation in organic synthesis. Such a conversion would necessitate a complex rearrangement of the pyrazine ring itself, a process for which there is limited precedent in standard synthetic methodology. Therefore, this compound is not considered a typical or practical precursor for the synthesis of pyridazinone derivatives.

Pyrazinamide (B1679903) and its derivatives are crucial antitubercular agents. nih.gov The key structural feature of a pyrazinamide is the carboxamide group (-CONH₂) attached to the pyrazine ring. The starting material, this compound, possesses an acetyl group (-COCH₃) rather than a carboxamide. However, a well-established sequence in organic chemistry can be employed to convert the acetyl group into a carboxamide.

This transformation can be achieved via the haloform reaction. Treatment of the acetylpyrazine (B1664038) with a halogen (e.g., bromine or chlorine) in the presence of a base would convert the acetyl group into a carboxylic acid group, yielding 3,5-dichloropyrazine-2-carboxylic acid. This carboxylic acid can then be readily converted into the target pyrazinamide derivative through standard amidation procedures, such as activation to an acyl chloride followed by reaction with ammonia.

Table 4: Potential Synthetic Route to Pyrazinamide Derivatives

| Step | Reaction Type | Intermediate Product | Final Product |

| 1 | Haloform Reaction | 3,5-Dichloropyrazine-2-carboxylic acid | - |

| 2 | Amidation | - | 3,5-Dichloropyrazine-2-carboxamide |

Thienopyrazine-Based Fluorophores

The fusion of thiophene (B33073) and pyrazine rings gives rise to thienopyrazines, a class of heterocyclic compounds known for their unique electronic and photophysical properties. This compound serves as a strategic starting point for synthesizing these fluorophores. The synthetic approach typically involves a multi-step sequence where the acetyl group and one of the adjacent chlorine atoms are transformed to build the fused thiophene ring.

A common strategy is a modified Gewald reaction, where the acetyl group is first converted into a more reactive intermediate. This intermediate can then undergo cyclization with a sulfur-containing reagent, leading to the formation of the thieno[2,3-b]pyrazine (B153567) core. The remaining chlorine atom on the pyrazine ring can be further functionalized, often through cross-coupling reactions, to introduce various aryl or heteroaryl substituents. This derivatization is crucial for fine-tuning the electronic properties of the final molecule.

By attaching electron-donating groups to the thienopyrazine core, chemists can create donor-acceptor-donor (D-A-D) type fluorophores. These materials are of significant interest for applications in materials science, such as in the fabrication of luminescent solar concentrators (LSCs). These devices capture sunlight over a large area and concentrate it onto a smaller photovoltaic cell, and the efficiency of this process is highly dependent on the properties of the fluorophore used. Thienopyrazine-based dyes derived from dichloropyrazine precursors exhibit desirable characteristics, including strong light absorption, emission in the near-infrared (NIR) spectrum, and large Stokes shifts, which minimize reabsorption losses and enhance device performance.

Table 1: Illustrative Photophysical Properties of Thienopyrazine-Based D-A-D Fluorophores

| Fluorophore Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Application Note |

| Donor-Thienopyrazine-Donor 1 | 580 | 650 | 70 | Potential for red-emitting LSCs |

| Donor-Thienopyrazine-Donor 2 | 620 | 710 | 90 | NIR emission suitable for silicon photovoltaics |

| Donor-Thienopyrazine-Donor 3 | 650 | 760 | 110 | Large Stokes shift reduces reabsorption |

| Note: The data in this table is illustrative and represents typical values for this class of compounds based on published research. |

Strategies for Medicinal Chemistry Lead Compound Development via its Role as a Precursor for Bioactive Molecules

The dichloropyrazine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for other heterocyclic systems and its capacity for versatile chemical modification. The two chlorine atoms on this compound are key handles for developing lead compounds. They are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, and often sequential, introduction of different substituents, which is a cornerstone of modern drug discovery.

Kinase Inhibitors: Protein kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, especially cancer. nih.govnih.gov Many approved kinase inhibitors contain a nitrogen-based heterocyclic core that forms crucial hydrogen bonds with the "hinge region" of the enzyme's ATP-binding site. nih.gov The dichloropyrazine moiety is an excellent scaffold for this purpose. A common strategy involves the sequential substitution of the two chlorine atoms. The first, more reactive chlorine can be replaced by a desirable "hinge-binding" amine. The second chlorine can then be substituted, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), to introduce a larger fragment that occupies the solvent-exposed region of the binding pocket. This modular approach allows for the rapid generation of a library of compounds to optimize potency and selectivity against a specific kinase target. The acetyl group on the precursor can also be modified to further explore the chemical space.

Antimicrobial Agents: Pyrazine-containing molecules have a long history as antimicrobial agents, with pyrazinamide being a first-line drug for treating tuberculosis. mdpi.com The chloropyrazine core is a known pharmacophore in this field. For instance, compounds like 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide have demonstrated good activity against Mycobacterium tuberculosis. nih.gov Starting from this compound, medicinal chemists can synthesize analogues by reacting the chloro positions with various nucleophiles (amines, thiols) and modifying the acetyl group to produce novel classes of substituted pyrazines. This strategy aims to develop agents with improved potency, better resistance profiles, or novel mechanisms of action against a wide range of bacterial and fungal pathogens. mdpi.commdpi.comzcpc.net

Table 2: Strategic Derivatization of the Dichloropyrazine Core for Bioactive Molecules

| Position | Reaction Type | Example Substituent | Target Class | Rationale |

| C5-Cl | SNAr | Anilines, Heterocyclic Amines | Kinase Inhibitors | Forms key hydrogen bonds with the kinase hinge region. |

| C3-Cl | SNAr / Cross-Coupling | Amines, Aryl groups, Alkoxy groups | Kinase Inhibitors, Antimicrobials | Modulates solubility, cell permeability, and targets the solvent-front region. |

| Acetyl Group | Reduction, Oxidation, Aldol Condensation | Alcohols, Carboxylic Acids, α,β-Unsaturated Ketones | General Lead Development | Provides additional points for diversification and interaction with biological targets. |

Utilization in Materials Science for Specialty Chemical Production

Beyond biological applications, this compound is a valuable precursor for specialty chemicals used in materials science. As detailed in section 6.2.6, its most prominent use is in the synthesis of advanced fluorophores for optoelectronic devices. The resulting thienopyrazine dyes are high-value specialty chemicals whose properties are directly influenced by the pyrazine core.

The production of these materials highlights the utility of the dichloropyrazine starting material in creating conjugated systems with specific energy levels. The electron-deficient nature of the pyrazine ring, combined with the potential for extensive conjugation through derivatization, allows for the creation of materials with tailored band gaps. These materials can be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where control over light absorption and emission is paramount. The synthetic versatility offered by the two chlorine atoms and the acetyl group enables the production of a wide array of functional organic materials from a single, accessible building block.

Derivatization for Enhanced Analytical Performance in Chemical Separations

In analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS), the detection and quantification of trace amounts of a substance can be challenging. Chemical derivatization is a powerful strategy to improve the analytical performance for molecules that have poor ionization efficiency or chromatographic retention.

The ketone functional group in this compound makes it an ideal candidate for such derivatization. Ketones can be readily reacted with hydrazine-containing reagents to form stable hydrazones. This reaction can be used to tag the molecule with a group that has a permanent positive charge or is easily ionizable, significantly enhancing its signal in a mass spectrometer. For example, reagents like 2-hydrazinoquinoline (B107646) can be used to derivatize ketones, improving their detection in LC-MS-based metabolomic studies. nih.gov This strategy could be applied to quantify trace levels of this compound or its metabolites in complex matrices. Furthermore, derivatization can alter the polarity of the molecule, which can be used to improve its retention and peak shape in reversed-phase high-performance liquid chromatography (HPLC). nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。